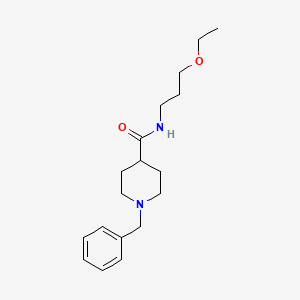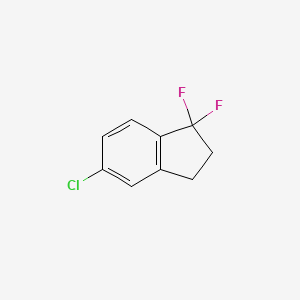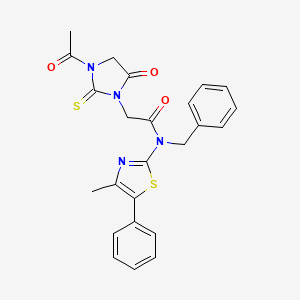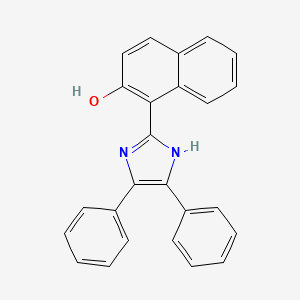![molecular formula C41H81NO2 B15149003 {2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine](/img/structure/B15149003.png)
{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleyloxy-3-dimethylaminopropane is an ionizable cationic lipid with a protonatable tertiary amine head group that shows a positive charge at low pH. This compound is highly efficient at encapsulating nucleic acids to form lipoplexes during synthesis by reducing the physiological pH, which readily passes through the cell membrane. These properties make 1,2-dioleyloxy-3-dimethylaminopropane highly suitable for transfection and drug delivery applications .
Preparation Methods
1,2-Dioleyloxy-3-dimethylaminopropane is synthesized through a series of chemical reactions involving oleic acid and dimethylaminopropane. The synthetic route typically involves the esterification of oleic acid with dimethylaminopropane under specific reaction conditions. Industrial production methods often involve large-scale esterification processes, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
1,2-Dioleyloxy-3-dimethylaminopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1,2-Dioleyloxy-3-dimethylaminopropane has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of cationic liposomes and lipid nanoparticles.
Biology: Efficiently encapsulates nucleic acids for gene delivery and transfection.
Medicine: Implicated in gene therapy and drug delivery systems.
Industry: Used in the formulation of lipid-based nanoparticles for various applications
Mechanism of Action
The mechanism of action of 1,2-dioleyloxy-3-dimethylaminopropane involves its ability to encapsulate nucleic acids and facilitate their delivery into cells. The compound’s ionizable cationic nature allows it to form complexes with negatively charged nucleic acids, which can then be taken up by cells. Once inside the cell, the compound helps release the nucleic acids from endosomes, enabling their therapeutic effects .
Comparison with Similar Compounds
1,2-Dioleyloxy-3-dimethylaminopropane is often compared with other cationic lipids such as 1,2-dioleoyl-3-dimethylaminopropane and N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride. These compounds share similar properties but differ in their head groups and overall structure. 1,2-Dioleyloxy-3-dimethylaminopropane is unique in its ability to efficiently encapsulate nucleic acids and facilitate their delivery into cells, making it highly suitable for gene therapy and drug delivery applications .
Properties
Molecular Formula |
C41H81NO2 |
|---|---|
Molecular Weight |
620.1 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine |
InChI |
InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3 |
InChI Key |
GLGLUQVVDHRLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)



![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)

![2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate](/img/structure/B15148968.png)

![2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15148984.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide](/img/structure/B15148992.png)
